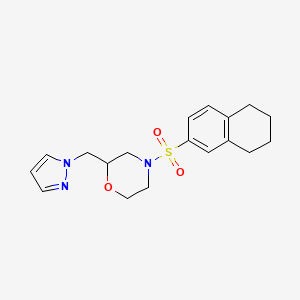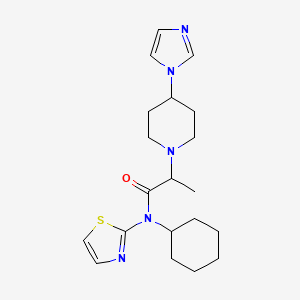
2-(Pyrazol-1-ylmethyl)-4-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Pyrazol-1-ylmethyl)-4-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)morpholine is a complex organic compound that features a morpholine ring substituted with a pyrazolylmethyl group and a tetrahydronaphthalenylsulfonyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrazol-1-ylmethyl)-4-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)morpholine typically involves multiple steps:
-
Formation of Pyrazolylmethyl Intermediate
Starting Materials: Pyrazole and an appropriate alkylating agent.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Synthesis of Tetrahydronaphthalenylsulfonyl Intermediate
Starting Materials: Tetrahydronaphthalene and sulfonyl chloride.
Reaction Conditions: This step typically requires a Lewis acid catalyst such as aluminum chloride (AlCl3) in an inert solvent like dichloromethane (DCM).
-
Coupling Reaction
Starting Materials: The pyrazolylmethyl intermediate and the tetrahydronaphthalenylsulfonyl intermediate.
Reaction Conditions: The coupling is often facilitated by a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine (TEA).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.
化学反应分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrazole ring or the tetrahydronaphthalene moiety.
Reagents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Products: Oxidation can lead to the formation of ketones or carboxylic acids.
-
Reduction: : Reduction reactions can target the sulfonyl group or the pyrazole ring.
Reagents: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Products: Reduction can yield alcohols or amines.
-
Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions.
Reagents: Common reagents include halogenating agents like thionyl chloride (SOCl2) or nucleophiles like sodium azide (NaN3).
Products: Substitution reactions can introduce various functional groups into the molecule.
科学研究应用
Chemistry
In chemistry, 2-(Pyrazol-1-ylmethyl)-4-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)morpholine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies.
Industry
In industrial applications, this compound could be used in the development of new materials or as an intermediate in the synthesis of specialty chemicals. Its stability and reactivity profile make it suitable for various industrial processes.
作用机制
The mechanism of action of 2-(Pyrazol-1-ylmethyl)-4-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)morpholine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s sulfonyl group is known to form strong interactions with amino acid residues, while the pyrazole ring can participate in hydrogen bonding and π-π interactions.
相似化合物的比较
Similar Compounds
2-(Pyrazol-1-ylmethyl)-4-(phenylsulfonyl)morpholine: Similar structure but with a phenyl group instead of a tetrahydronaphthalene group.
2-(Imidazol-1-ylmethyl)-4-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)morpholine: Similar structure but with an imidazole ring instead of a pyrazole ring.
2-(Pyrazol-1-ylmethyl)-4-(benzylsulfonyl)morpholine: Similar structure but with a benzyl group instead of a tetrahydronaphthalene group.
Uniqueness
The uniqueness of 2-(Pyrazol-1-ylmethyl)-4-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)morpholine lies in its combination of a pyrazole ring and a tetrahydronaphthalene moiety, which imparts distinct chemical and biological properties. This combination allows for unique interactions with biological targets and offers diverse reactivity in synthetic applications.
属性
IUPAC Name |
2-(pyrazol-1-ylmethyl)-4-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S/c22-25(23,18-7-6-15-4-1-2-5-16(15)12-18)21-10-11-24-17(14-21)13-20-9-3-8-19-20/h3,6-9,12,17H,1-2,4-5,10-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAAZBSLVXFLEDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CCOC(C3)CN4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[methyl-(2-morpholin-4-yl-2-thiophen-2-ylethyl)amino]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B6752400.png)
![5-bromo-N-[1-(cyclopropylmethyl)piperidin-4-yl]-1H-indazole-3-carboxamide](/img/structure/B6752410.png)
![1-Morpholin-4-yl-4-[3-(4-propan-2-yl-1,2,4-triazol-3-yl)piperidin-1-yl]butane-1,4-dione](/img/structure/B6752422.png)
![3-[2-(1,3-Thiazol-2-yl)morpholine-4-carbonyl]-6-(trifluoromethyl)piperidin-2-one](/img/structure/B6752430.png)
![1,3-Dimethyl-7-[3-(pyrrolidine-1-carbonyl)piperidine-1-carbonyl]pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B6752444.png)
![2-tert-butyl-N-[(4-piperidin-1-yloxan-4-yl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B6752447.png)
![1-(1-Methylpyrazol-4-yl)-3-[4-(1,3-thiazol-4-ylmethyl)piperazin-1-yl]pyrrolidin-2-one](/img/structure/B6752452.png)

![1-(1-Methylpyrazol-4-yl)-3-[[1-(6-methylpyridazin-3-yl)piperidin-3-yl]amino]pyrrolidin-2-one](/img/structure/B6752471.png)
![1-[4-(1,1-Dioxothiolan-3-yl)piperazin-1-yl]-2-[methyl(2-pyrazol-1-ylethyl)amino]ethanone](/img/structure/B6752478.png)
![3-cyclopropyl-N-pyridin-2-yl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxamide](/img/structure/B6752482.png)
![1,3-dimethyl-5-[(3-propan-2-yl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)sulfonyl]pyrimidine-2,4-dione](/img/structure/B6752486.png)
![1-[2-[4-(2-Fluorobenzoyl)-1,4-diazepan-1-yl]-2-oxoethyl]-1,3-diazinane-2,4-dione](/img/structure/B6752493.png)
![1-[2-[4-(3-Hydroxybenzoyl)piperazin-1-yl]-2-oxoethyl]-1,3-diazinane-2,4-dione](/img/structure/B6752498.png)
